(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid, commonly referred to as a derivative of isoleucine, is an organic compound with significant biological relevance. It is classified under amino acids and derivatives, specifically those that contain hydroxyl and amino functional groups. This compound plays a crucial role in various metabolic pathways and has garnered attention for its potential applications in biochemistry and pharmaceuticals.
This compound can be derived from natural sources or synthesized through various chemical methods. It is often produced via microbial fermentation processes using genetically modified organisms, which can yield high quantities of the compound. Additionally, it can be synthesized in laboratories through stereoselective reduction techniques involving chiral catalysts.
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid belongs to the class of amino acids, specifically branched-chain amino acids. Its classification is based on its structural features, which include an amino group (-NH2), a carboxylic acid group (-COOH), and a hydroxyl group (-OH).
The synthesis of (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid can be accomplished through several methods:
The choice of chiral catalysts or auxiliaries is crucial for controlling the stereochemistry during synthesis. The reaction conditions must be optimized to ensure high yields and purity of the final product.
The molecular formula of (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid is with a molecular weight of approximately 133.15 g/mol. The structural representation includes:
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, significantly influencing metabolic pathways related to amino acid metabolism. The stereochemistry of the compound affects its binding affinity and specificity for these molecular targets.
The compound exhibits stability under normal storage conditions but should be kept away from strong oxidizing agents to prevent decomposition.
(2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic acid has several scientific uses:
The synthesis of β-hydroxy-α-amino acids like (2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid relies heavily on methodologies enabling the installation of chirality at the α-carbon relative to the carboxyl group while simultaneously controlling the stereochemistry of the β-hydroxy-bearing carbon. Several powerful asymmetric strategies have been developed:
Chiral Auxiliary Approaches: Evans' oxazolidinone auxiliaries represent a cornerstone technology. Enantiopure oxazolidinone derivatives undergo highly diastereoselective alkylations or aldol reactions to set the α-amino acid stereochemistry. Subsequent transformations, such as nucleophilic ring-opening of intermediate lactones derived from γ-hydroxy precursors or stereoselective reductions, establish the β-hydroxy stereocenter. This method provides exceptional control over the relative and absolute configuration [3]. Mandelate esters serve as alternative chiral pool starting materials, exploiting the inherent chirality of (R)- or (S)-mandelic acid to control downstream stereocenters formed during homologation [4].
Catalytic Asymmetric Methods: Transition metal catalysis offers auxiliary-free routes. Cu(I)-catalyzed asymmetric Michael additions, particularly using methylmagnesium chloride to α,β-unsaturated carbonyl systems bound to chiral ligands, efficiently construct the carbon skeleton while setting one stereocenter. Subsequent electrophilic trapping or functionalization then establishes the vicinal stereochemistry [3]. Catalytic enantioselective hydrogenation of dehydroamino acid derivatives bearing the β-hydroxy group represents another viable approach, though requiring pre-installation of the β-hydroxyl moiety with defined stereochemistry.
Chiral Pool Utilization: Starting materials from nature's chiral pool, such as L-aspartic acid derivatives, provide a stereochemical handle. Controlled reduction of aspartate γ-carboxyl groups to the aldehyde or alcohol level, followed by stereoselective chain elongation (e.g., via Wittig olefination or phosphonate addition) and functional group interconversion, allows access to target structures [3]. This approach leverages the natural chirality of aspartic acid.
Table 1: Key Asymmetric Synthesis Strategies for (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic Acid Derivatives
Strategy | Key Reagents/Techniques | Stereocontrol Mechanism | Typical Outcome |
---|---|---|---|
Evans' Oxazolidinone | Alkylation/Aldol of glycinate equivalent; Lactone ring-opening | Diastereofacial control via chiral auxiliary | High dr (>95:5), configurational purity >99% ee |
Catalytic Michael | Cu(I)/Chiral Ligand; MethylMgCl; Electrophilic trapping | Catalyst-controlled enantioface differentiation | Moderate to high ee (80-95%) |
Chiral Pool (Aspartate) | DIBAL reduction of γ-carboxyl; Stereoselective chain extension | Inherits chirality from L-aspartate; Diastereoselective steps | High enantiopurity, may require resolution |
Chiral Pool (Mandelate) | Alkylation of mandelate ester enolates | Diastereofacial control via chiral ester | Moderate dr, requires optimization |
Installing the vicinal (2R,3S) stereocenters with high fidelity is the central synthetic challenge for this branched-chain amino acid analogue. Key methodologies address this:
Tandem Michael Addition-Electrophilic Trapping: This powerful sequence builds both stereocenters in a single operation. The Cu(I)-catalyzed asymmetric conjugate addition of methylmagnesium chloride to an α,β-unsaturated acyl oxazolidinone or similar chiral acceptor (e.g., 7 [3]) generates an enolate with defined geometry. Subsequent diastereoselective electrophilic trapping (e.g., α-bromination) sets the second stereocenter. The resulting product (e.g., (2R)-bromide) possesses the correct relative stereochemistry (typically anti for the (2R,3R) precursor to (2R,3S) after inversion) [3]. Nucleophilic substitution (e.g., SN₂ azidation) then inverts the α-center if necessary while maintaining the β-stereochemistry, yielding the desired (2S,3R) or (2R,3S) configuration after reduction and functional group adjustment.
Diastereoselective Aldol Reactions: Aldol reactions between protected glycine equivalents (e.g., Ni(II) complexes, oxazinones, or glyoxylate imines) and chiral α-methyl-β-hydroxy carbonyl derivatives (or vice versa) offer a direct route to the β-hydroxy-α-amino acid skeleton. The stereochemical outcome depends critically on the chiral controllers present (auxiliary on glycine equivalent, chiral aldehyde, or catalyst). Careful matching of chiral elements allows access to the desired (2R,3S) diastereomer. Schöllkopf's bis-lactim ether methodology has also been successfully applied to related systems like Pmab (phosphothreonine mimetic) [3].
Substrate-Controlled Diastereoselection: Starting from chiral non-racemic precursors like tert-butyldimethylsilyl (TBDMS) mono-protected (2E)-2-butene-1,4-diol derivatives (5) [3], isomerization (e.g., Z→E using Bu₃P) and subsequent functionalization steps can be designed to proceed with high inherent diastereoselectivity dictated by the existing stereocenters or steric biases within the molecule. Mandelate esters provide inherent chirality that directs the stereochemistry of alkylation at the adjacent carbon during homologation towards the amino acid structure [4].
Table 2: Methods for Constructing Vicinal (2R,3S) Stereocenters
Method | Key Step | Relative Stereochemistry | Control Mechanism |
---|---|---|---|
Tandem Cu-Michael/α-Bromination | Catalytic asymmetric conjugate addition followed by electrophilic trapping | anti (after α-inversion) | Catalyst control (Cu/ligand); Enolate geometry |
SN₂ Inversion | Nucleophilic substitution (e.g., Azide) of α-halo-β-amino acids | anti (from syn precursor) | Stereospecific backside attack |
Diastereoselective Aldol | Reaction of glycine enolate with chiral α-methyl aldehyde | syn or anti possible | Chiral auxiliary or substrate control |
Chiral Substrate Directed Reduction/Functionalization | Reduction of β-keto-α-amino acid or functionalization of enolates | Defined by substrate/catalyst | Existing stereocenter bias or catalyst control |
Achieving the specific (2R,3S) configuration with high fidelity can be pursued via enzymatic or strictly chemical routes, each with distinct advantages and limitations:
Versatility: Chemical approaches allow the synthesis of not only the natural proteinogenic configuration analogues but also non-natural stereoisomers or isotopically labeled variants for mechanistic studies.
Chemical Synthesis (Limitations):
Waste Generation: Multi-step syntheses often generate significant solvent and chemical waste, requiring careful management.
Enzymatic/Biotransformation Approaches (Strengths):
Step Economy: Enzymes can sometimes catalyze transformations that would require multiple steps chemically (e.g., reductive amination).
Enzymatic/Biotransformation Approaches (Limitations):
While enzymatic routes offer significant "green" advantages and high selectivity when applicable, the stringent stereochemical and protecting group requirements for incorporating (2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid into peptides have made well-developed chemical methods, particularly those based on auxiliaries (Evans) or catalytic asymmetric synthesis, the predominant choice for generating material with the required configuration fidelity for research and development [3] .
Orthogonal protection of the amino and β-hydroxy groups is paramount for the selective incorporation of (2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid into peptides without side reactions or racemization. Common strategies include:
Benzyloxycarbonyl (Cbz or Z)*: Removed by hydrogenolysis or strong acids (HBr/AcOH). Stable to bases. Useful in solution-phase synthesis and specific orthogonal schemes.
β-Hydroxy Group Protection:
Tetrahydro- pyranyl (THP)*: Removed by mild acid. Less sterically demanding than TBDMS but generally offers lower stability.
Orthogonal Protection Schemes:
The choice depends critically on the synthetic strategy (solution-phase vs. SPPS), the peptide sequence, and the other functional groups present. For solid-phase synthesis of peptides incorporating analogues like Pmab or the target amino acid, the Fmoc/tBu combination is often optimal, providing compatibility with acid-labile resin linkers and standard Fmoc deprotection protocols [3] [7].
Table 3: Protecting Group Strategies for (2R,3S)-2-Amino-4-hydroxy-3-methylbutanoic Acid
Functionality | Protecting Group | Abbrev. | Deprotection Conditions | Key Advantages | Common Use Context |
---|---|---|---|---|---|
Amino (Nα) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (20-50% in DMF) | Orthogonal to acid-labile groups; SPPS standard | Fmoc-Solid Phase Peptide Synthesis |
tert-Butoxycarbonyl | Boc | TFA, HCl (g/dioxane) | Stable to bases; Boc-SPPS standard | Solution-phase; Boc-SPPS | |
Benzyloxycarbonyl | Cbz (Z) | H₂/Pd-C; HBr/AcOH; Strong acids (HF) | Stable to mild acids/bases; Visible by UV | Solution-phase synthesis | |
β-Hydroxy | tert-Butyldimethylsilyl | TBDMS | TBAF, HF.py, AcOH/H₂O/THF | High steric bulk; Stable to many conditions | Solution-phase; SPPS (requires post-cleavage deprot.) |
tert-Butyl | tBu | TFA, HF | SPPS compatible; Stable to bases, nucleophiles | Fmoc-SPPS (on phosphonate/acid OH) | |
Acetyl | Ac | NaOH/MeOH; NH₃/MeOH | Easy introduction/removal | Solution-phase (less common) | |
Benzoyl | Bz | NaOH/MeOH; NH₃/MeOH | More stable than Ac | Solution-phase intermediates |
Solid-phase peptide synthesis (SPPS) is the primary method for incorporating sterically constrained, stereospecific non-proteinogenic amino acids like (2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid or its mimetics (e.g., phosphothreonine mimetics like Pmab or F₂Pmab) into peptides. Key considerations and applications include:
Orthogonal Protection Compatibility: Successful incorporation hinges on using derivatives compatible with SPPS protocols. Fmoc-protected amino acids with acid-labile side-chain protection (tBu for carboxylic acids or phosphonic acids, Trt for amines) are standard for Fmoc-SPPS. For example, N-Fmoc, O,O-(bis-(tert-butyl))-Pmab (4) was specifically designed with this orthogonal protection (Fmoc Nα, tBu on phosphonate O) for use in Fmoc-SPPS on acid-labile resins (e.g., Wang, Rink amide) [3]. Similarly, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid could be adapted for Boc-SPPS, although Fmoc is generally preferred for its milder deprotection.
Resin Selection: Acid-labile resins (e.g., 2-Chlorotrityl chloride resin, Rink amide AM resin, Wang resin) are compatible with the tBu and TBDMS protecting groups often used for the β-hydroxy function. The tert-butyl protection on phosphonate groups in Pmab derivatives is cleaved simultaneously with the peptide-resin cleavage using strong TFA cocktails.
Coupling Efficiency: The steric hindrance around the α-amino group in β,β-disubstituted β-hydroxy-α-amino acids can sometimes slow down coupling kinetics. Employing powerful coupling agents (e.g., HATU, PyAOP, HCTU in combination with OxymaPure or HOAt) and extended coupling times or double coupling protocols is often necessary to ensure complete reaction. Microwave-assisted SPPS can also improve coupling efficiency for hindered residues.
Biological Application Case Study: The synthesis of Plk1 Polo-Box Domain (PBD)-binding peptides exemplifies the utility. Phosphothreonine (pThr) residues in native PBD-binding sequences (e.g., PLHSpT) are hydrolytically labile. Replacing pThr with hydrolytically stable mimetics like Pmab (2) or F₂Pmab (3) requires stereospecific incorporation of the (2S,3R) configured mimetic (equivalent stereochemical relationship as (2R,3S) in the hydroxy acid) into the peptide chain. Using pre-built, orthogonally protected Fmoc-Pmab(tBu)₂ (4), SPPS was successfully performed to generate peptides like PLHS-Pmab (23). Critically, retention of the (2S,3R) configuration during SPPS coupling and deprotection steps was essential for biological activity. Binding assays confirmed that PLHS-Pmab inhibited Plk1 PBD binding with efficacy similar to the native PLHSpT peptide, whereas stereoisomers or analogues with altered stereochemistry (e.g., S77A mutants) showed significantly reduced or no activity [3]. This underscores the critical importance of high-fidelity stereochemical synthesis and SPPS incorporation for maintaining the biological function of peptides containing this amino acid or its close analogues.
The robust synthesis of orthogonally protected building blocks like 4 or Boc-protected derivatives, combined with optimized SPPS protocols, enables the reliable incorporation of (2R,3S)-2-amino-4-hydroxy-3-methylbutanoic acid and its structural mimetics into complex peptides for probing biological mechanisms and developing therapeutic leads.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8